N-[(1Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide
Description
Its structure features a central enaminone core (Z-configured α,β-unsaturated carbonyl system) linked to a 5-(3-chlorophenyl)furan-2-yl group and a 4-methoxybenzamide moiety. The dimethylamino substituent at the 3-oxo position enhances solubility and modulates electronic properties . This compound belongs to a broader class of amide-based derivatives investigated for cytotoxic activity, particularly targeting cancer cell lines .
Properties
Molecular Formula |
C23H21ClN2O4 |
|---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
N-[(Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C23H21ClN2O4/c1-26(2)23(28)20(25-22(27)15-7-9-18(29-3)10-8-15)14-19-11-12-21(30-19)16-5-4-6-17(24)13-16/h4-14H,1-3H3,(H,25,27)/b20-14- |
InChI Key |
ZCNPYYFMWAGWAA-ZHZULCJRSA-N |
Isomeric SMILES |
CN(C)C(=O)/C(=C/C1=CC=C(O1)C2=CC(=CC=C2)Cl)/NC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CN(C)C(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)Cl)NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(1Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide involves several steps:
Starting Materials: The synthesis begins with the preparation of 5-(3-chlorophenyl)furan-2-yl acrylic acid.
Reaction Conditions: The acrylic acid derivative is then reacted with dimethylamine under controlled conditions to form the intermediate compound.
Final Step: The intermediate is further reacted with 4-methoxybenzoyl chloride to yield the final product.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, including the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
N-[(1Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .
Scientific Research Applications
N-[(1Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[(1Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways.
Pathways Involved: It may affect signaling pathways involved in cell growth, apoptosis, or inflammation, depending on its specific interactions with cellular components.
Comparison with Similar Compounds
Structural Variations
The compound is structurally analogous to several acrylamide derivatives, differing primarily in substituents on the enaminone core and aromatic systems. Key structural analogs include:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxybenzamide group (target compound) provides electron donation, stabilizing the enaminone system, whereas 4-methylbenzamide (in ) offers weaker resonance effects.
- Amino Substituents: Dimethylamino (target) enhances solubility via tertiary amine basicity, while 3-methoxypropylamino () introduces ether oxygen for hydrogen bonding.
Physicochemical Properties
Key Trends :
- Lipophilicity: Cyclohexylamino (LogP = 5.1) > 3-methoxypropylamino (4.2) > dimethylamino (target, ~3.8). Increased lipophilicity correlates with membrane permeability but may reduce aqueous solubility.
- Polar Surface Area: Higher PSA (89.8 Ų in target) suggests better solubility in polar solvents compared to cyclohexylamino analogs .
Biological Activity
N-[(1Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the compound's biological activity, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups, including:
- Furan ring : A five-membered aromatic ring contributing to the compound's reactivity.
- Chlorophenyl group : Enhances lipophilicity and may influence biological interactions.
- Dimethylamino group : Potentially involved in receptor binding and activity modulation.
The IUPAC name for this compound reflects its intricate arrangement of atoms, which plays a crucial role in its biological effects.
Antiproliferative Effects
Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. For instance, a study reported significant cytotoxicity against HepG2 liver cancer cells with an IC50 value of 0.65 μM, indicating potent activity compared to standard treatments . The mechanism underlying this effect appears to involve mitochondrial membrane potential disruption and induction of apoptosis through caspase activation.
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibition properties. Specifically, it demonstrated dual inhibition of histone deacetylase (HDAC) and tubulin, which are critical targets in cancer therapy. The inhibition of these enzymes suggests a potential role in altering gene expression and disrupting cancer cell cycle progression .
Study on Antitumor Activity
A notable case study involved the evaluation of this compound against human pancreatic cancer cell lines. In vitro assays indicated that the compound induced significant apoptosis, evidenced by increased levels of activated caspases and reduced mitochondrial membrane potential . This suggests a promising avenue for further research into its therapeutic applications.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds revealed that while many exhibited some level of cytotoxicity, this compound consistently showed superior potency across various assays.
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| N-[...] | 0.65 | HDAC & Tubulin Inhibition |
| Compound A | 1.20 | HDAC Inhibition |
| Compound B | 2.50 | Tubulin Disruption |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
